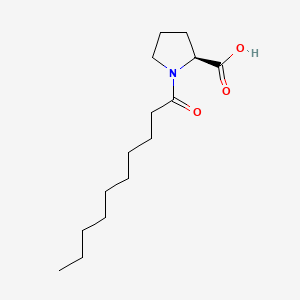

Caproyl proline

Description

Properties

CAS No. |

86282-95-3 |

|---|---|

Molecular Formula |

C15H27NO3 |

Molecular Weight |

269.38 g/mol |

IUPAC Name |

(2S)-1-decanoylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-11-14(17)16-12-9-10-13(16)15(18)19/h13H,2-12H2,1H3,(H,18,19)/t13-/m0/s1 |

InChI Key |

XJCKRPACPPFSJT-ZDUSSCGKSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)N1CCC[C@H]1C(=O)O |

Canonical SMILES |

CCCCCCCCCC(=O)N1CCCC1C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Caproyl proline is primarily recognized for its role as a pharmaceutical excipient. Its unique properties enhance drug delivery systems, particularly in peptide-based therapeutics.

Drug Delivery Systems

- Enhanced Bioavailability : Caproyl proline improves the solubility and stability of poorly soluble drugs. Studies have shown that it can increase the absorption of peptides by enhancing membrane permeability .

- Targeted Delivery : It facilitates targeted drug delivery by conjugating with therapeutic agents, allowing for specific localization at the site of action. This is particularly beneficial in oncology, where targeted delivery can minimize systemic side effects .

Case Study: Peptide Therapeutics

A study investigated the pharmacokinetics of peptide conjugates using caproyl proline. The results indicated that conjugation significantly increased the half-life and bioavailability of therapeutic peptides in vivo, demonstrating its potential in developing effective cancer therapies .

Cosmetic Applications

Caproyl proline is also utilized in cosmetic formulations due to its skin conditioning properties.

Skin Conditioning Agents

- Moisturization : Formulations containing caproyl proline have shown improved hydration levels in skin samples. In a study measuring penetration through human skin, it was found that caproyl proline effectively penetrated various skin layers, enhancing moisture retention .

- Irritation Profile : Safety assessments indicate that caproyl proline exhibits low irritation potential when used in cosmetic products, making it suitable for sensitive skin formulations .

Biotechnological Applications

In biotechnology, caproyl proline is explored for its role in metabolic pathways and cellular processes.

Proline Metabolism

Research has highlighted the significance of proline metabolism in tumor growth and progression. Caproyl proline can influence metabolic pathways that are crucial for cancer cell survival under nutrient-deprived conditions . This understanding opens avenues for developing metabolic inhibitors targeting cancer cells.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

Caproyl proline belongs to the amino acid alkyl amide family, which includes derivatives of proline modified with varying acyl chains. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Penetration Efficacy

- Caproyl proline (C6): Demonstrates optimal balance between hydrophilicity and lipophilicity, making it effective for amino acids like L-phenylalanine. Ex vivo studies using human abdominal skin show a 2.3-fold increase in stratum corneum penetration compared to controls .

- Lauroyl proline (C12) : Longer chain enhances micelle formation, improving delivery of lipophilic compounds (e.g., vitamins). However, it may disrupt skin barrier integrity at higher concentrations .

- Palmitoyl proline (C16) : Provides sustained release due to its occlusive properties but is less effective for hydrophilic actives .

Cosmetic Formulations

- Caproyl proline is preferred in serums targeting hydration and brightening (e.g., tyrosine-based products), while palmitoyl proline is used in anti-aging formulations for collagen-stimulating peptides .

Preparation Methods

Direct Acylation via Acid Chlorides

The most straightforward method involves reacting proline with caproic acid chloride under basic conditions. This approach leverages the nucleophilic nature of proline’s secondary amine. A typical procedure includes:

-

Protection of Proline’s Carboxyl Group : To prevent unwanted side reactions, proline’s carboxylic acid moiety is often protected as a benzyl ester. For example, L-proline is treated with benzyl chloride in the presence of a base such as sodium bicarbonate, yielding L-proline benzyl ester hydrochloride.

-

Acylation Reaction : The protected proline is then reacted with caproic acid chloride in an anhydrous solvent (e.g., tetrahydrofuran or dichloromethane). Triethylamine or N-ethylmorpholine is added to neutralize HCl generated during the reaction.

-

Deprotection : The benzyl group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, yielding free N-caproyl proline.

This method achieves moderate yields (50–65%) but requires stringent anhydrous conditions to avoid hydrolysis of the acid chloride.

Coupling Reagent-Mediated Synthesis

Peptide coupling reagents offer an alternative route, particularly for large-scale synthesis. The protocol generally involves:

-

Activation of Caproic Acid : Caproic acid is activated using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with hydroxybenzotriazole (HOBt) to suppress racemization.

-

Coupling with Proline : The activated caproic acid is reacted with proline in a polar aprotic solvent. For instance, a mixture of N-carbomethoxymethyl-L-proline and L-alanyl-L-proline benzyl ester in tetrahydrofuran, catalyzed by HOBt and DCC, yielded a 47% isolated product after column chromatography.

-

Purification : Crude products are purified via silica gel chromatography using gradients of methanol in methylene chloride.

This method enhances regioselectivity and reduces side products, albeit with higher reagent costs.

Protection and Deprotection Strategies

Successful synthesis of caproyl proline hinges on effective protection of functional groups. Key strategies include:

Carboxyl Group Protection

Amino Group Considerations

Proline’s secondary amine is less nucleophilic than primary amines, necessitating prolonged reaction times or elevated temperatures for complete acylation.

Enzymatic and Catalytic Approaches

While chemical methods dominate, enzymatic strategies are emerging. Proline-specific acyltransferases or lipases could theoretically catalyze the acylation, though literature on caproyl proline remains sparse. Notably, recombinant proline hydroxylases have been engineered for stereoselective modifications of proline, suggesting potential adaptability for acylation. For instance, trans-4-proline hydroxylase from E. coli demonstrated activity on non-physiological substrates like L-pipecolic acid, hinting at possible engineering for caproyl transfer.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR) : Critical for confirming regiochemistry. For example, the absence of a proton signal at δ 3.5–4.0 ppm confirms complete acylation of proline’s nitrogen.

-

Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ = 200.16 for C11H21NO2).

Comparative Analysis of Synthesis Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Acid Chloride Acylation | 50–65% | Simple, cost-effective | Anhydrous conditions required |

| Coupling Reagents | 40–55% | High regioselectivity | Expensive reagents, multi-step purification |

| Enzymatic (Hypothetical) | N/A | Stereoselective, mild conditions | Limited empirical support |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Caproyl proline in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling caproic acid to proline via esterification or amidation reactions, requiring anhydrous conditions and catalysts like DCC (N,N'-dicyclohexylcarbodiimide). Post-synthesis, purification is achieved using reversed-phase HPLC, and structural confirmation relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Purity assessment should include HPLC-UV/ELSD and elemental analysis. For reproducibility, document solvent ratios, reaction temperatures, and purification gradients in detail .

Q. What is the hypothesized biological role of Caproyl proline in cellular stress responses?

- Methodological Answer : Proline derivatives often act as osmoprotectants or redox buffers. To study Caproyl proline’s role, design stress assays (e.g., salt, drought, or oxidative stress) in model systems (e.g., Arabidopsis or cell cultures). Quantify endogenous proline levels via ninhydrin assays and correlate with Caproyl proline supplementation. Use qRT-PCR to analyze stress-responsive genes (e.g., P5CS, PDH) and compare transcript profiles under treated vs. control conditions .

Advanced Research Questions

Q. How can researchers optimize experimental designs to investigate structure-activity relationships (SAR) of Caproyl proline derivatives?

- Methodological Answer :

Derivative Synthesis : Systematically modify the caproyl chain (e.g., length, branching) or proline stereochemistry.

Activity Screening : Use high-throughput cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., proline dehydrogenase).

Computational Modeling : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins.

Data Validation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives for further study .

Q. How should contradictory data on Caproyl proline’s biochemical effects be analyzed and resolved?

- Methodological Answer :

- Replication : Repeat experiments under identical conditions, ensuring reagent batch consistency and instrument calibration.

- Contextual Variables : Test hypotheses across multiple biological models (e.g., plant vs. mammalian systems) and stress conditions.

- Meta-Analysis : Compare findings with published studies on analogous proline derivatives, noting differences in experimental protocols (e.g., dosage, exposure time).

- Statistical Rigor : Use multivariate analysis (ANOVA with post-hoc tests) to isolate confounding variables .

Data Presentation and Validation

Q. What analytical techniques are most suitable for validating Caproyl proline’s stability under physiological conditions?

- Methodological Answer :

- Stability Assays : Incubate Caproyl proline in simulated physiological buffers (pH 7.4, 37°C) and analyze degradation kinetics via LC-MS/MS.

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess melting points and thermal decomposition.

- Comparative Table :

| Technique | Sensitivity | Parameters Measured | Applications |

|---|---|---|---|

| LC-MS/MS | 0.1 ng/mL | Degradation products, half-life | In vitro stability profiling |

| DSC | ±0.5°C | Melting point, enthalpy | Thermal behavior under stress |

| Circular Dichroism | ±0.1 mdeg | Secondary structure changes | Conformational analysis in solutions |

Reference experimental details as per NIH guidelines for preclinical reporting .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when publishing Caproyl proline-related findings?

- Methodological Answer :

- Data Transparency : Share raw spectra, chromatograms, and assay datasets as supplementary materials with DOIs.

- Protocol Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for method descriptions.

- Ethical Compliance : Disclose animal/cell line ethics approvals and adhere to ARRIVE guidelines for preclinical studies. Use plagiarism-check software for manuscript integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.